Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate
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Overview
Description
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The p-chloroanilino group is then added via a substitution reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Nitration: Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: Reacting the intermediate with p-chloroaniline under controlled conditions.
Esterification: Using ethanol and an acid catalyst to form the ethyl ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Another ethyl ester with an amino group, used as a local anesthetic.
4-Chloroaniline: A simpler compound with a chloro and amino group, used in the synthesis of dyes and pigments.
2-Amino-4-chlorophenol: Contains both amino and chloro groups, used in the synthesis of pharmaceuticals.
Uniqueness
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the nitro group and the pyridine ring distinguishes it from simpler compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
21271-60-3 |
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Molecular Formula |
C14H14ClN5O4 |
Molecular Weight |
351.74 g/mol |
IUPAC Name |
ethyl N-[6-amino-4-(4-chloroanilino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H14ClN5O4/c1-2-24-14(21)19-11-7-10(12(20(22)23)13(16)18-11)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H4,16,17,18,19,21) |
InChI Key |
AQJCXYDHXZXWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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